
n-(2-Hydroxyethyl)sulfamide
Overview
Description
N-(2-Hydroxyethyl)sulfamide is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. It is characterized by the presence of a sulfamide group attached to a hydroxyethyl group, making it a versatile compound in both organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chlorides with ethanolamine under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid generated during the process . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which are then reacted with ethanolamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, the combination of calcium triflimide and DABCO has been shown to activate sulfamoyl fluorides for efficient synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuryl chloride are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted sulfamides .
Scientific Research Applications
Chemical Properties and Structure
n-(2-Hydroxyethyl)sulfamide is characterized by the presence of a hydroxyl group and a sulfonamide moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 109.15 g/mol. The sulfonamide group is known for its ability to act as a competitive inhibitor in various biological processes, particularly in the synthesis of folic acid in bacteria.
Medicinal Chemistry Applications
Antimicrobial Activity
Compounds containing sulfonamide groups, including this compound, are recognized for their antimicrobial properties . They function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thereby disrupting bacterial growth. This mechanism has been extensively studied, with findings indicating that this compound can effectively inhibit the growth of various pathogenic bacteria .
Cancer Therapy Potential
Recent studies have highlighted the potential of this compound in cancer treatment. The compound's ability to intercalate with DNA suggests that it may disrupt replication processes in cancer cells. Research indicates that derivatives of this compound show promise as anticancer agents, particularly in targeting specific tumor types . Further investigations into its pharmacokinetics and optimization of formulations are ongoing to enhance its therapeutic efficacy .
Case Studies and Research Findings
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Antiviral Activity
A study demonstrated that compounds similar to this compound exhibit potent antiviral activity against various influenza strains (H1N1, H5N1). These compounds were shown to decrease viral mRNA levels significantly, suggesting a mechanism that interferes with viral entry or replication . -
Inhibition of Carbonic Anhydrases
Research exploring saccharide-modified thiadiazole sulfonamides revealed their effectiveness in inhibiting carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor progression. These studies indicated that modifications to the sulfonamide structure could enhance selectivity and potency against specific CA isoforms . -
Biotransformation Studies
Investigations into the biotransformation of sulfonamides have shown that this compound can undergo various metabolic processes, leading to the formation of bioactive metabolites. This aspect is crucial for understanding the compound's pharmacological profile and potential side effects .
Summary of Applications
Application Area | Description |
---|---|
Antimicrobial Activity | Inhibits bacterial growth by targeting dihydropteroate synthase; effective against various pathogens. |
Cancer Therapy | Potential DNA intercalation disrupts replication; ongoing research into formulations and efficacy. |
Antiviral Activity | Demonstrated effectiveness against influenza viruses; interferes with viral replication processes. |
Carbonic Anhydrase Inhibition | Modified derivatives show promise as CA inhibitors; relevant for tumor-associated isoforms. |
Biotransformation Studies | Understanding metabolic pathways enhances knowledge of pharmacological effects and safety profiles. |
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)sulfamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar in structure but lacks the hydroxyethyl group.
Sulfanilamide: Contains a sulfonamide group but differs in the attached organic groups.
Sulfamethoxazole: A widely used antibiotic with a sulfonamide group.
Uniqueness
N-(2-Hydroxyethyl)sulfamide is unique due to the presence of both a hydroxyethyl group and a sulfamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other sulfonamide derivatives .
Biological Activity
N-(2-Hydroxyethyl)sulfamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group attached to a hydroxyethyl moiety. This structure is significant as it influences the compound's solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Similar to other sulfonamides, this compound exhibits antimicrobial properties. It inhibits bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting bacteriostatic effects.
- Antitumor Effects : Research indicates that sulfamide derivatives can induce apoptosis in cancer cells. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colorectal cancer cells.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating immune responses and reducing cytokine production.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against common bacterial strains. The results demonstrated significant inhibition of E. coli and S. aureus, highlighting its potential as an antibacterial agent.
- Antitumor Activity : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response with an IC50 value indicating effective cytotoxicity at low concentrations.
- Anti-inflammatory Effects : Research involving LPS-stimulated macrophages showed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
1-hydroxy-2-(sulfamoylamino)ethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O3S/c3-8(6,7)4-1-2-5/h4-5H,1-2H2,(H2,3,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTOKCJLZBURKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888700-98-9 | |
Record name | N-(2-hydroxyethyl)sulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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